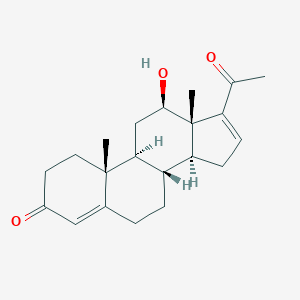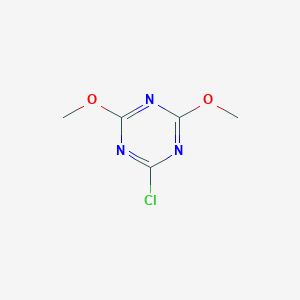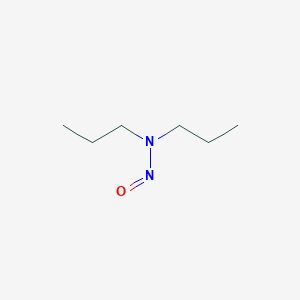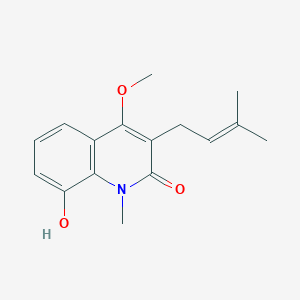
グリコソローン
説明
Glycosolone is a useful research compound. Its molecular formula is C16H19NO3 and its molecular weight is 273.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality Glycosolone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycosolone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
生体医用アプリケーション
グリコソローン: は、他のグリコシル化合物との構造的類似性から、生体医用アプリケーションの可能性を秘めた化合物として特定されています。これらの化合物は、抗菌作用、抗炎症作用、抗がん作用など、多様な薬理学的特性と生物学的活性を有することが知られています。 グリコソローンのようなグリコシル化合物の酵素的合成は、化合物の生物活性を維持する高特異性と穏やかな反応条件のために、生体医用分野において特に有利です .
食品産業
食品産業では、グリコシル化合物は、甘味、安定性、健康補助食品など、その機能性のために利用されています。グリコシル化合物であるグリコソローンは、食品製品の栄養価を高めるために使用できます。 このような化合物を合成するための酵素法は、化学的方法よりも環境に優しく、特定の風味や栄養プロファイルを生成するように調整できるため、化学的方法よりも好まれます .
化粧品とパーソナルケア
グリコソローンは、その潜在的な皮膚コンディショニング特性から、化粧品業界で用途を見出す可能性があります。グリコシル化合物は、保湿効果と皮膚保護効果のために、化粧品製剤によく使用されます。 これらの化合物の酵素的合成により、パーソナルケア製品に適した、安定で安全な成分を創出することができます .
薬理学的特性
グリコソローンの薬理学的特性、例えばその潜在的な治療効果は、非常に興味深いものです。グリコシル化合物は、薬物開発に適した、さまざまな生物学的活性を示す可能性があります。 グリコソローンの構造は、新しい薬剤の開発、または既存の薬剤の特性の強化に用途があることを示唆しています .
生物学的活性
グリコソローンの生物学的活性は、新しい治療法の開発のための科学研究で活用できます。類似のグリコシル化合物は、抗ウイルス作用、抗菌作用、抗腫瘍作用など、さまざまな生物学的活性を示しています。 グリコソローンの特定の活性を理解することは、さまざまな病気の治療における画期的な発見につながる可能性があります .
酵素的合成法
グリコソローンの酵素的合成は、重要な研究分野です。酵素は、グリコシル化合物を製造するための非常に選択的で効率的な手段を提供します。 グリコソローンの合成に使用される酵素と方法に関する研究は、収率の向上とより費用対効果の高い生産プロセスの実現につながる可能性があり、さまざまな産業におけるその応用にとって不可欠です .
将来の方向性
特性
IUPAC Name |
8-hydroxy-4-methoxy-1-methyl-3-(3-methylbut-2-enyl)quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-10(2)8-9-12-15(20-4)11-6-5-7-13(18)14(11)17(3)16(12)19/h5-8,18H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMGLVFFJUCSBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C(=CC=C2)O)N(C1=O)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60218104 | |
| Record name | 2(1H)-Quinolinone, 8-hydroxy-4-methoxy-1-methyl-3-(3-methyl-2-butenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60218104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67879-81-6 | |
| Record name | 2(1H)-Quinolinone, 8-hydroxy-4-methoxy-1-methyl-3-(3-methyl-2-butenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067879816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Quinolinone, 8-hydroxy-4-methoxy-1-methyl-3-(3-methyl-2-butenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60218104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Glycosolone compare to other compounds tested in terms of its toxicity to mosquito larvae?
A1: The study found that Glycosolone, an alkaloid found in Glycosmis pentaphylla, exhibits some toxicity towards Culex quinquefasciatus mosquito larvae []. While the exact mechanism of action wasn't determined in this particular study, its toxicity is noted to be less potent than Piperine, another alkaloid tested, which was extracted from Piper nigrum []. Interestingly, the study also found that monohydroxy derivatives of related compounds Glycozoline and Glycozolidine (also found in Glycosmis pentaphylla) demonstrated toxicity levels comparable to Mahanimbine, another known larvicidal compound []. This suggests that modifications to the Glycosolone structure could potentially increase its larvicidal activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![D-[1,2-13C2]glucose](/img/structure/B118848.png)
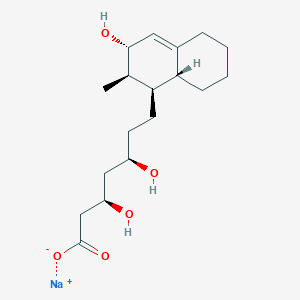
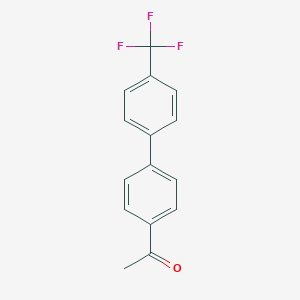

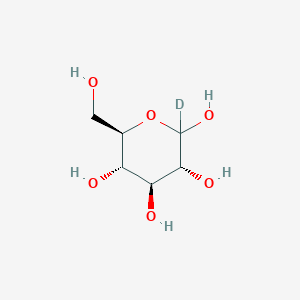

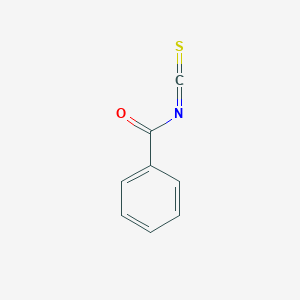
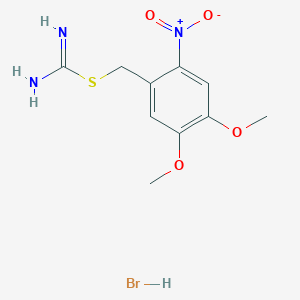
![(2R,3R)-2,3-Dihydroxy-4-oxo-4-[(propan-2-yl)oxy]butanoic acid](/img/structure/B118870.png)


